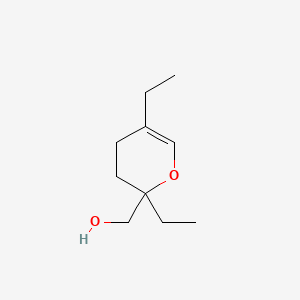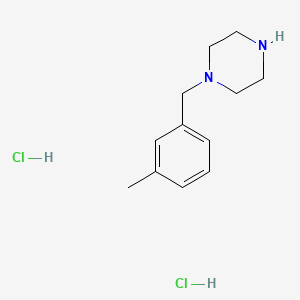
(2,5-二乙基-3,4-二氢-2H-吡喃-2-基)甲醇
描述
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol is a heterocyclic organic compound It is a derivative of pyran, a six-membered ring containing one oxygen atom
科学研究应用
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.
作用机制
Target of Action
It is known that this compound is used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols .
Mode of Action
It is known that the compound can participate in reactions such as olefin metathesis and double bond migration . These reactions are catalyzed by first and second-generation Grubbs’ catalysts, which are activated to catalyze the double bond migration by the addition of hydride sources .
Biochemical Pathways
The compound is involved in the Cannizzaro reaction, a disproportionation reaction that occurs in a strongly alkaline medium, resulting in the formation of oxidation products (carboxylic acids) and reduction products (alcohols) . The mechanism of this reaction involves a hydride transfer .
Result of Action
The result of the action of (2,5-diethyl-3,4-dihydro-2H-pyran-2-yl)methanol is the formation of products such as carboxylic acids and alcohols through the Cannizzaro reaction . These products have potential applications in various fields, including the synthesis of novel polymeric materials .
Action Environment
The action of (2,5-diethyl-3,4-dihydro-2H-pyran-2-yl)methanol is influenced by environmental factors such as the presence of a strongly alkaline medium, which is necessary for the Cannizzaro reaction . The compound is incompatible with oxidizing agents, acids, and heat .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol can be achieved through the Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. This reaction involves the disproportionation of the aldehyde in a strongly alkaline medium, resulting in the formation of the corresponding alcohol and carboxylate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Cannizzaro reaction remains a viable method for its synthesis on a larger scale, given the appropriate reaction conditions and catalysts.
化学反应分析
Types of Reactions
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it back to the aldehyde form.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid.
Reduction: 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde: This compound is a precursor in the synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol.
3,4-Dihydro-2H-pyran: A related compound used in similar chemical reactions and applications.
2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: Another similar compound with comparable chemical properties.
Uniqueness
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in the synthesis of biologically active compounds and novel materials highlight its importance in scientific research and industry.
属性
IUPAC Name |
(2,5-diethyl-3,4-dihydropyran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7,11H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEGBLXFHBDDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=COC(CC1)(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005881 | |
| Record name | (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601005881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85392-28-5 | |
| Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601005881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol and its corresponding sodium carboxylate salt?
A1: The research paper suggests that the Cannizzaro reaction offers the most efficient route for the joint synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol and sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate []. This method provides a higher yield (nearly 80%) compared to other methods like catalytic hydrogenation or reduction using lithium aluminum hydride. The paper further investigates the kinetic regularities of this reaction to determine the optimal conditions for maximizing the yield of both products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)


